

Physicochemical Characteristics of Brominated Pyridines: A Technical Guide

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Compound of Interest

Compound Name: 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of monobrominated pyridines, isomers that serve as critical building blocks in medicinal chemistry and materials science. Understanding these characteristics is paramount for predicting molecular behavior, optimizing reaction conditions, and designing novel compounds with desired pharmacokinetic and pharmacodynamic profiles. This document outlines key physical constants, acidity and lipophilicity descriptors, and spectroscopic data for 2-, 3-, and 4-bromopyridine, supported by detailed experimental protocols for their determination.

Core Physicochemical Data

The location of the bromine substituent on the pyridine ring significantly influences the molecule's physical and electronic properties. The data compiled below offers a comparative look at the three primary isomers.

Physical and General Properties

This table summarizes fundamental physical constants for the monobrominated pyridine isomers. All isomers share the same molecular formula (C_5H_4BrN) and molecular weight (158.00 g/mol).^[1]

Property	2-Bromopyridine	3-Bromopyridine	4-Bromopyridine
CAS Number	109-04-6[2]	626-55-1[3]	1120-87-2[4]
Appearance	Colorless to pale brown liquid[5][6]	Colorless liquid[1][7]	Beige moist crystals / Solid[8]
Melting Point (°C)	-	-27 °C[7]	53-56 °C[4]
Boiling Point (°C)	192-194 °C[2][5][9]	173 °C[3][7][10]	~183 °C (rough estimate)[4]
Density (g/mL)	1.657 (at 25 °C)[2][5]	1.64 (at 25 °C)[3][7]	1.6450[4]
Refractive Index (n _{20/D})	1.572[2][5]	1.571[3]	~1.5694 (estimate)[4]

Acidity, Lipophilicity, and Solubility

These parameters are critical for drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties.

Property	2-Bromopyridine	3-Bromopyridine	4-Bromopyridine
pKa (of conjugate acid)	0.71 (at 25 °C)[5][6]	2.84	~3.35 (Predicted)[4][8]
logP (Octanol/Water)	1.42[5][6]	1.6[11]	1.5[12]
Water Solubility	Slightly miscible (20 g/L)[5][6]	-	Soluble in water (hydrochloride salt) [13]

Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation and purity assessment. Below are typical chemical shifts and absorption bands for the isomers.

NMR Spectroscopy Data

Chemical shifts are reported in parts per million (ppm) relative to a standard.

Isomer	Spectroscopy	C2/H2	C3/H3	C4/H4	C5/H5	C6/H6	Solvent
2-Bromopyridine	^1H NMR[14]	-	~7.23	~7.53	~7.23	~8.35	CDCl_3
	^{13}C NMR[14]	142.4	128.4	138.6	122.8	150.3	CDCl_3
3-Bromopyridine	^1H NMR[15]	~8.5	-	~7.9	~7.3	~8.5	DMSO-d_6
	^{13}C NMR[15]	~150	120.9 (C-Br)	~140	~128	~148	-
4-Bromopyridine	^1H NMR[16]	8.68	7.73	-	7.73	8.68	DMSO-d_6
^{13}C NMR	-	-	-	-	-	-	-

Note: NMR data can vary based on solvent and experimental conditions. The provided values are representative.

Infrared (IR) Spectroscopy Data

Key absorption bands help identify functional groups and overall structure.

Vibration Type	Characteristic Wavenumber (cm^{-1})	Isomer Relevance
Aromatic C-H Stretch	3100 - 3000	All isomers
C=C & C=N Ring Stretching	1600 - 1400	All isomers (pattern differs)
C-Br Stretch	Below 1000	All isomers
C-H Out-of-Plane Bending	900 - 675	Pattern is diagnostic of substitution

Experimental Protocols

The following sections detail standardized methodologies for determining the key physicochemical parameters discussed in this guide.

Determination of pKa (Potentiometric Titration)

This method measures the pH of a solution as a titrant of known concentration is added. The pKa is determined from the midpoint of the titration curve.

- **Preparation:** A precise amount of the brominated pyridine is dissolved in deionized, carbonate-free water to create a solution of known concentration (e.g., 0.01 M).
- **Titration:** The solution is placed in a thermostated vessel (e.g., 25 °C) and a calibrated pH electrode is immersed. A standardized solution of a strong acid (e.g., 0.1 M HCl) is added incrementally using a burette.
- **Data Collection:** The pH of the solution is recorded after each addition of the titrant.
- **Analysis:** A titration curve is generated by plotting pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where half of the pyridine has been protonated.

Determination of logP (OECD 107 Shake-Flask Method)

This protocol determines the octanol-water partition coefficient, a measure of a compound's lipophilicity.^{[3][8]}

- **Phase Preparation:** High-purity n-octanol and water are mutually saturated by stirring them together for 24 hours, followed by a separation period.
- **Sample Preparation:** A stock solution of the test compound is prepared in n-octanol.
- **Partitioning:** A defined volume ratio of the saturated n-octanol (containing the compound) and saturated water is combined in a vessel. The mixture is shaken gently at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 1-2 hours).^[17]

- **Phase Separation:** The mixture is centrifuged to ensure a clean separation of the octanol and aqueous phases.[\[8\]](#)
- **Concentration Analysis:** The concentration of the brominated pyridine in each phase is accurately determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is expressed as its base-10 logarithm (logP).

Determination of Solubility (Kinetic Solubility Assay)

This high-throughput method is commonly used in early drug discovery to assess the solubility of compounds prepared from a DMSO stock.[\[4\]](#)[\[12\]](#)

- **Stock Solution:** A high-concentration stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO) (e.g., 20 mM).[\[17\]](#)
- **Assay Plate Preparation:** A small volume (e.g., 5 μ L) of the DMSO stock is dispensed into the wells of a microtiter plate.[\[5\]](#)
- **Incubation:** An aqueous buffer (e.g., phosphate-buffered saline, PBS) is added to each well to reach the final desired concentration. The plate is then mixed and incubated at a controlled temperature (e.g., 25 °C) for a set period (e.g., 2 hours).[\[5\]](#)[\[17\]](#)
- **Precipitate Detection:** The presence of undissolved precipitate is measured. Common methods include:
 - **Nephelometry:** A nephelometer measures light scattering caused by suspended particles.[\[4\]](#)[\[5\]](#)
 - **Direct UV Assay:** The solutions are filtered to remove any precipitate. The concentration of the dissolved compound in the filtrate is then quantified by UV-Vis spectrophotometry against a calibration curve.[\[4\]](#)[\[5\]](#)

Acquisition of NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure.

- **Sample Preparation:** Approximately 5-10 mg of the brominated pyridine is dissolved in 0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean NMR tube.^[15]^[18]
^[19] If any solid remains, the solution is filtered through a pipette with a cotton plug into the tube.^[18]
- **Spectrometer Setup:** The sample tube is placed in the NMR spectrometer. The instrument is "locked" onto the deuterium signal of the solvent, and the magnetic field is "shimmed" to optimize its homogeneity, ensuring sharp peaks.^[19]
- **Data Acquisition:**
 - For ^1H NMR, the spectrum is acquired with standard parameters, typically requiring 16-32 scans.^[19]
 - For ^{13}C NMR, a larger number of scans is usually necessary due to the lower natural abundance of the ^{13}C isotope.^[19]
- **Data Processing:** The raw data (Free Induction Decay) is subjected to a Fourier transform. The resulting spectrum is phase-corrected, and the chemical shift axis is calibrated, often using the residual solvent peak (e.g., CHCl_3 at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).^[20]

Acquisition of IR Spectra (KBr Pellet Method)

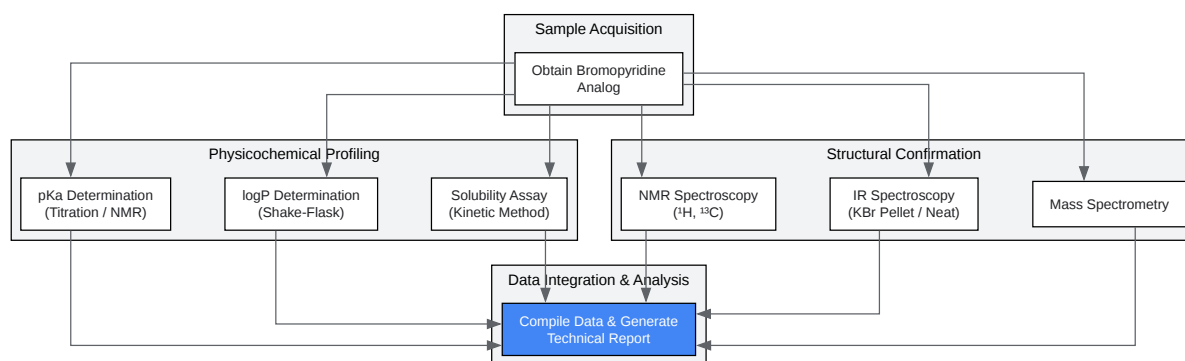
Infrared (IR) spectroscopy is used to identify functional groups within a molecule. The KBr pellet method is a common technique for solid samples like 4-bromopyridine.^[11]

- **Material Preparation:** Spectroscopic grade potassium bromide (KBr) is dried in an oven (e.g., 110 °C for 2-3 hours) to remove moisture and stored in a desiccator.^[1]
- **Sample Grinding:** Approximately 1-2 mg of the solid sample is mixed with 100-200 mg of the dry KBr powder in an agate mortar.^[11] The mixture is ground thoroughly until a fine, homogeneous powder is obtained.^[1]

- Pellet Formation: The powder mixture is transferred to a pellet die. A hydraulic press is used to apply high pressure (e.g., 8-10 tons) for 1-2 minutes, forming a thin, transparent, or translucent disc.[1][6]
- Background Scan: A "blank" pellet containing only KBr is prepared and scanned first to obtain a background spectrum. This allows the instrument's software to subtract absorptions from atmospheric CO₂ and water vapor.[1]
- Sample Scan: The sample pellet is placed in the FTIR spectrometer's sample holder, and the infrared spectrum is acquired, typically in the 4000-400 cm⁻¹ range.[1]

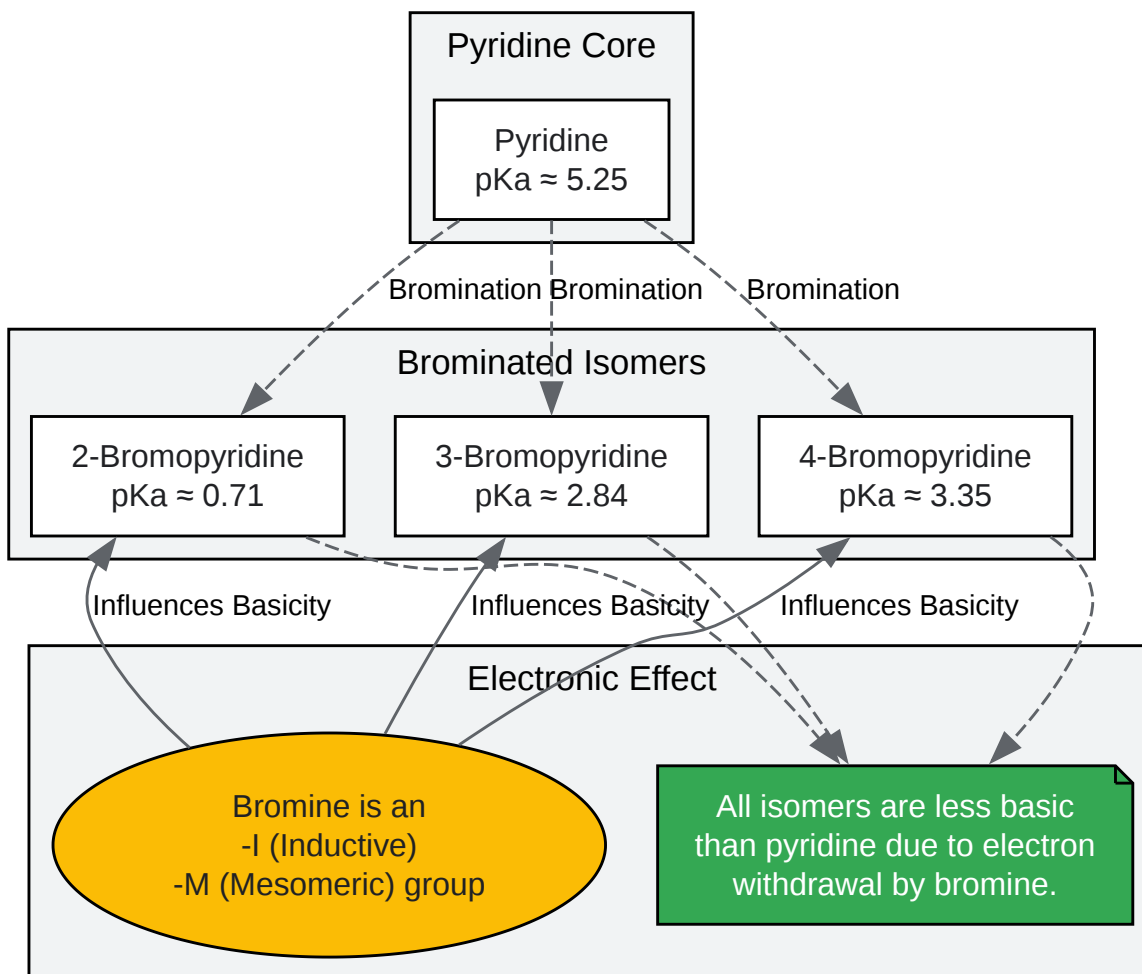
Visualized Workflows and Relationships

The following diagrams illustrate key processes and concepts related to the characterization of brominated pyridines.



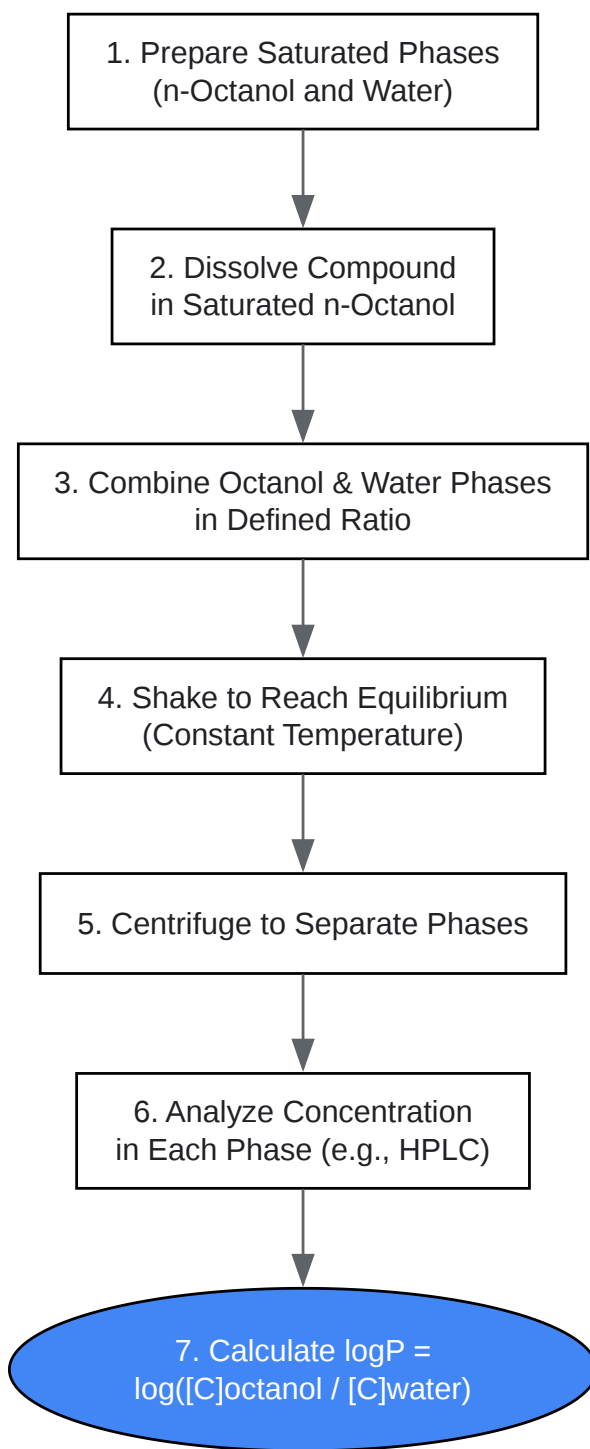
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General workflow for physicochemical characterization.



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Logical relationship between Br position and pKa.



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Experimental workflow for the Shake-Flask (OECD 107) logP method.

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